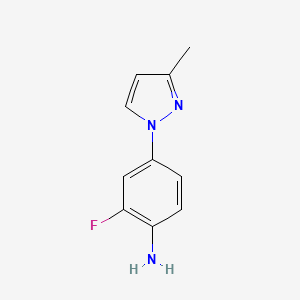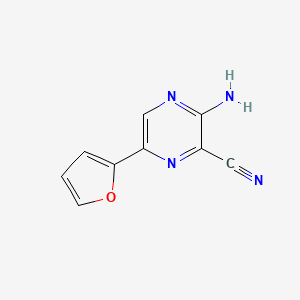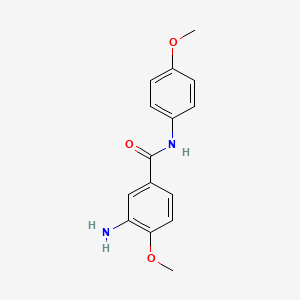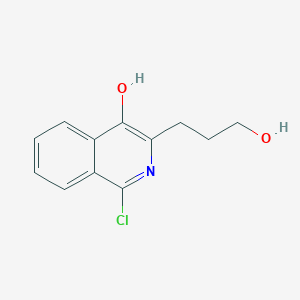![molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with hydroxyphenyl, hydroxy, and acetamido groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and acylation are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s hydroxy and acetamido groups play crucial roles in these interactions, allowing it to form hydrogen bonds and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar benzopyran ring system and exhibit comparable biological activities.
Phenolic Antioxidants: Compounds like 4-hydroxyphenylacetic acid have similar hydroxyphenyl groups and are used for their antioxidant properties.
Uniqueness
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, acetamido, and benzopyran groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H13NO5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H13NO5/c1-9(19)18-11-4-7-14-13(8-11)15(21)16(22)17(23-14)10-2-5-12(20)6-3-10/h2-8,20,22H,1H3,(H,18,19) |
InChI-Schlüssel |
OSQJYYNWLZXJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















